3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol 3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17659012
InChI: InChI=1S/C10H17NOS/c1-7-4-5-8(13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3
SMILES:
Molecular Formula: C10H17NOS
Molecular Weight: 199.32 g/mol

3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC17659012

Molecular Formula: C10H17NOS

Molecular Weight: 199.32 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol -

Specification

Molecular Formula C10H17NOS
Molecular Weight 199.32 g/mol
IUPAC Name 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol
Standard InChI InChI=1S/C10H17NOS/c1-7-4-5-8(13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3
Standard InChI Key OSJCGZBARMFGSV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C(C(C)(C)CN)O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol is C10_{10}H17_{17}NOS, with a molecular weight of 199.32 g/mol. Its IUPAC name reflects the substitution pattern: the hydroxyl group is attached to the propan-1-ol backbone, which bears two methyl groups at the 2-position and an amino group at the 3-position. The thiophene ring is substituted with a methyl group at the 5-position, distinguishing it from analogs such as 3-amino-2,2-dimethyl-1-(3-methylthiophen-2-yl)propan-1-ol (PubChem CID: 79138701) .

Key Structural Features:

  • Thiophene Ring: A five-membered aromatic heterocycle with sulfur at the 1-position and a methyl group at the 5-position.

  • Hydroxyl Group: Positioned at the terminal carbon of the propanol chain.

  • Amino Group: Located at the 3-position of the propane backbone, enabling hydrogen bonding and basicity.

  • Steric Hindrance: The 2,2-dimethyl configuration introduces steric effects that influence reactivity and conformation.

Synthesis and Optimization Strategies

While no direct synthesis route for 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol is documented, analogous compounds provide insight into plausible methodologies. For example, the synthesis of 3-amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol involves Grignard reactions followed by amination and hydroxylation steps. A hypothetical route for the target compound could involve:

  • Thiophene Functionalization:
    Introduction of the methyl group at the 5-position via Friedel-Crafts alkylation or cross-coupling reactions.

  • Propanol Backbone Assembly:

    • Step 1: Reaction of 5-methylthiophene-2-carbaldehyde with a Grignard reagent (e.g., (CH3_3)2_2CHMgBr) to form a secondary alcohol.

    • Step 2: Reductive amination or nucleophilic substitution to introduce the amino group.

Critical Parameters:

  • Solvent Selection: Protic solvents like 2-propanol or water are preferred for diastereomeric salt formation in chiral resolutions .

  • Catalysis: Transition-metal catalysts (e.g., Pd, Ni) may enhance regioselectivity in thiophene functionalization .

Physicochemical Properties

Data extrapolated from structurally related compounds suggest the following properties:

PropertyValue/DescriptionSource Compound Analogy
Density0.9–1.1 g/cm³3-Amino-2,2-dimethylpropanol
Boiling Point179–185°C (at 760 mmHg)CAS 26734-09-8
Melting Point65–75°CPubChem CID 79138701
LogP (Partition Coefficient)-0.42 to 0.8Computed via PubChem
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)VulcanChem

The low LogP value indicates moderate hydrophilicity, likely due to the hydroxyl and amino groups. The flash point is estimated at 62–70°C, necessitating cautious handling under high-temperature conditions .

Reactivity and Functional Group Interactions

The compound’s reactivity is governed by its functional groups:

Amino Group

  • Basicity: The primary amine (pKa ~10–11) can participate in acid-base reactions, forming salts with carboxylic acids or sulfonic acids .

  • Nucleophilic Substitution: Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).

Hydroxyl Group

  • Hydrogen Bonding: Enhances solubility and influences crystal packing.

  • Oxidation: Susceptible to oxidation to ketones under strong oxidizing conditions.

Thiophene Ring

  • Electrophilic Substitution: The electron-rich thiophene undergoes sulfonation, nitration, or halogenation at the 4- or 5-positions .

  • π–π Stacking: Interactions with aromatic residues in biological targets (e.g., enzymes, receptors) .

Applications in Medicinal Chemistry

Structural analogs of this compound exhibit antidepressant and neuropharmacological activity. For instance, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol demonstrated serotonin-norepinephrine reuptake inhibition in preclinical studies, akin to duloxetine . Key applications include:

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

  • The branched alkylamine chain mimics the pharmacophore of duloxetine, a known SNRI .

  • In silico docking studies suggest high affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) .

Antibacterial Agents

  • Thiophene derivatives exhibit activity against Gram-positive bacteria via membrane disruption.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey DifferencesBioactivity
3-Amino-2,2-dimethyl-1-(3-methylthiophen-2-yl)propan-1-olC10_{10}H17_{17}NOSMethyl at thiophene 3-positionAntibacterial
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-olC9_9H15_{15}NOSDimethylamino vs. primary amineAntidepressant
MMAA (3-(methylamino)-1-(2-thienyl)propan-1-ol)C8_8H11_{11}NOSLack of dimethyl groups on propaneSNRI intermediate

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